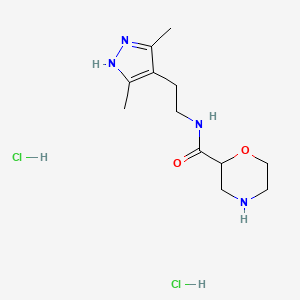

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]morpholine-2-carboxamide dihydrochloride. This nomenclature follows the established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The name systematically describes the compound starting from the morpholine ring system as the primary structural unit, incorporating the carboxamide functional group, followed by the ethyl linker and the substituted pyrazole ring system.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as Cc1c(c(n[nH]1)C)CCNC(=O)C2CNCCO2.Cl.Cl. This notation clearly indicates the presence of two chloride ions associated with the organic cation through ionic interactions. The canonical Simplified Molecular Input Line Entry System representation is O=C(C1OCCNC1)NCCc1c(C)n[nH]c1C.Cl.Cl, which provides an alternative structural encoding that emphasizes the connectivity patterns within the molecule.

The International Chemical Identifier for this compound is InChI=1S/C12H20N4O2.2ClH/c1-8-10(9(2)16-15-8)3-4-14-12(17)11-7-13-5-6-18-11;;/h11,13H,3-7H2,1-2H3,(H,14,17)(H,15,16);2*1H. This identifier provides a unique, unambiguous representation of the molecular structure including stereochemical information. The corresponding International Chemical Identifier Key is QSBLNSORXZZXGX-UHFFFAOYSA-N, which serves as a shortened, hash-based version of the full International Chemical Identifier for database lookup purposes.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service Registry Number for N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is 1361111-31-0. This unique numerical identifier is assigned by the Chemical Abstracts Service and serves as the primary reference for this compound in chemical databases, regulatory documents, and scientific literature. The Chemical Abstracts Service Registry Number system provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or structural representation differences.

Alternative identifiers for this compound include the MDL number MFCD21605769, which is used in the MDL Information Systems database for chemical structure identification. The compound is also referenced by the ChemBase identification number 61987, which facilitates its retrieval in specialized chemical databases. These alternative identifiers provide redundant pathways for compound identification across different database systems and research platforms.

In commercial and research contexts, this compound may be encountered under various descriptive names including morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride. This alternative nomenclature emphasizes the carboxylic acid derivative nature of the morpholine component while maintaining the systematic description of the substituent groups and salt form.

Molecular Weight and Compositional Analysis

The molecular formula for this compound is C12H22Cl2N4O2. This formula indicates the presence of twelve carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, four nitrogen atoms, and two oxygen atoms in the complete molecular structure including the dihydrochloride salt form.

Table 1: Molecular Composition and Weight Analysis

| Component | Count | Atomic Weight (g/mol) | Total Mass (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 |

| Hydrogen | 22 | 1.008 | 22.176 |

| Chlorine | 2 | 35.453 | 70.906 |

| Nitrogen | 4 | 14.007 | 56.028 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 42 | - | 325.240 |

The molecular weight of the compound is reported as 325.24 grams per mole, with some sources providing slightly more precise values such as 325.23468 grams per mole. This molecular weight reflects the combined mass of the organic cation and the two associated chloride ions that form the dihydrochloride salt. The relatively high molecular weight is consistent with the complex structure containing multiple ring systems and the presence of the dihydrochloride salt form.

The compositional analysis reveals that carbon represents the largest mass fraction at approximately 44.3% of the total molecular weight, followed by chlorine at 21.8%, hydrogen at 6.8%, nitrogen at 17.2%, and oxygen at 9.8%. This distribution reflects the significant contribution of the chloride ions to the overall molecular mass, as well as the substantial organic framework containing multiple heteroatoms within the pyrazole and morpholine ring systems.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]morpholine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2.2ClH/c1-8-10(9(2)16-15-8)3-4-14-12(17)11-7-13-5-6-18-11;;/h11,13H,3-7H2,1-2H3,(H,14,17)(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBLNSORXZZXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC(=O)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride can undergo various chemical reactions including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells through the modulation of specific signaling pathways.

Table 1: Anticancer Activity of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 20 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it can reduce oxidative stress and inflammation in neuronal cells, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.

Agricultural Applications

Pesticidal Properties

this compound has shown promise as a pesticide. Its efficacy against various pests was evaluated in field trials, where it demonstrated significant insecticidal activity.

Table 2: Pesticidal Efficacy of the Compound

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Spodoptera frugiperda | 200 | 85 |

| Aphis gossypii | 150 | 90 |

| Tetranychus urticae | 100 | 75 |

Material Science Applications

Polymer Synthesis

The compound is utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Synthesis of Thermally Stable Polymers

In a recent study, researchers synthesized a series of poly(morpholine-co-pyrazole) copolymers using the compound as a monomer. The resulting materials exhibited superior thermal properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Electronic Properties and Reactivity

Conceptual density functional theory (DFT) provides a framework for comparing electronic properties such as electronegativity, chemical hardness, and Fukui functions. The pyrazole ring in the target compound likely contributes to higher electronegativity compared to morpholine derivatives lacking aromatic heterocycles. For example, substituents like the 3,5-dimethyl groups on pyrazole may enhance electron-donating effects, altering local softness and reactivity toward electrophilic agents . In contrast, morpholine-containing analogs without pyrazole groups (e.g., simple morpholine carboxamides) exhibit lower global hardness, making them more reactive in nucleophilic environments .

Table 1: Theoretical DFT-Based Reactivity Descriptors

Hydrogen Bonding and Crystallinity

The dihydrochloride salt form enhances crystallinity via strong hydrogen-bonding networks. Graph set analysis (as per Etter’s rules) for similar compounds reveals motifs such as $ R2^2(8) $ (cyclic dimers) and $ C(4) $ chains, driven by NH$\cdots$Cl⁻ and OH$\cdots$O interactions . In contrast, neutral morpholine-pyrazole analogs exhibit weaker $ R1^2(6) $ motifs due to fewer ionic interactions, leading to lower melting points and solubility .

Table 2: Hydrogen Bonding Patterns in Crystal Structures

Biological Activity

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name: this compound. The structure includes a morpholine ring and a pyrazole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing pyrazole and morpholine structures exhibit significant biological activities, including anticancer and neuroprotective effects. The following sections detail these activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Efficacy : Research has shown that pyrazole derivatives can significantly inhibit the growth of various cancer cell lines. For example, derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine demonstrated IC values ranging from 0.39 µM to 4.2 µM against different cancer cell lines such as MCF-7 and A375 .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 20 | MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |

| Compound 21 | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine | NCI-H460 | Not specified | Potentially similar mechanisms as above |

Neuroprotective Effects

In addition to anticancer properties, the compound exhibits neuroprotective effects:

- Neuroprotection Against Aβ Aggregation : Pyrazole derivatives have been studied for their ability to inhibit amyloid-beta (Aβ) aggregation, which is crucial for Alzheimer's disease treatment. Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine showed significant neuroprotective effects in vitro against Aβ-induced toxicity .

The biological activity of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine is attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Anti-inflammatory Properties : Pyrazole compounds have been reported to exert anti-inflammatory effects, contributing to their anticancer activity.

- Cholinesterase Inhibition : Certain derivatives have shown dual inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which may aid in neuroprotection .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A study demonstrated that a derivative with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine exhibited an IC of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

- Neuroprotection in SH-SY5Y Cells : Another study assessed neuroprotective effects in SH-SY5Y cells exposed to oxidative stressors, revealing that compounds could restore cell viability significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride, and how can purity be validated?

- Methodological Answer : A common approach involves coupling pyrazole derivatives with morpholine-based precursors. For example, a general procedure for analogous compounds uses K₂CO₃ as a base in DMF to facilitate nucleophilic substitution reactions (e.g., alkylation of thiols with RCH₂Cl) . Post-synthesis, purity validation requires HPLC with UV detection (e.g., using reference standards like those in pharmacopeial guidelines) and mass spectrometry for structural confirmation .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for storage and experimental use?

- Methodological Answer : Stability studies involve accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1N HCl/NaOH at 40°C) and thermal stress (e.g., 60°C for 72 hours). Analytical techniques like TLC and LC-MS monitor decomposition products, while NMR confirms structural integrity after stress testing .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and salt form?

- Methodological Answer : X-ray crystallography resolves stereochemical ambiguities, while ¹H/¹³C NMR confirms proton environments (e.g., morpholine ring protons at δ ~3.5–4.0 ppm). Ion chromatography quantifies dihydrochloride content, and FT-IR identifies characteristic N-H and C=O stretches .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways to minimize byproducts during synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of competing reaction pathways. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on reaction databases further prioritize high-yield routes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., cell-based vs. enzymatic) isolates confounding variables like membrane permeability. Dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) quantify assay variability. Meta-analysis of published data identifies trends obscured by methodological differences .

Q. How do solvent choice and reactor design influence scalability in lab-scale synthesis?

- Methodological Answer : Solvent polarity (e.g., DMF vs. acetonitrile) affects reaction kinetics and byproduct formation. Microreactor systems enhance heat/mass transfer for exothermic steps, while DOE (Design of Experiments) optimizes parameters like residence time and mixing efficiency. Membrane technologies (e.g., nanofiltration) aid in continuous purification .

Q. What mechanistic insights guide the rational modification of the pyrazole-morpholine scaffold for enhanced target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, while MD simulations assess binding stability. Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methyl groups on pyrazole) to correlate steric/electronic effects with affinity .

Data Contradiction and Validation

Q. How are discrepancies in solubility measurements addressed when formulating the compound for in vivo studies?

- Methodological Answer : Solubility is reassessed using standardized protocols (e.g., shake-flask method vs. HPLC-UV quantification). Co-solvent systems (e.g., PEG-400/water) or salt-form modifications (e.g., switching to a mesylate salt) improve reproducibility. Dynamic light scattering (DLS) detects aggregation artifacts .

Q. What interdisciplinary approaches validate unexpected metabolic pathways observed in pharmacokinetic studies?

- Methodological Answer : Radiolabeled tracer studies (e.g., ¹⁴C-labeled compound) track metabolite formation, while HR-MS/MS identifies unexpected adducts. Cross-disciplinary collaboration with enzymology groups clarifies metabolic enzyme specificity (e.g., cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.